Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
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Overview
Description
Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is a fluorescent compound commonly used in biochemical research. It is known for its ability to act as a fluorescent tracer, particularly in the study of glucose uptake in cells. This compound is also referred to as 2-NBDG, a fluorescent D-glucose analog .
Preparation Methods
The synthesis of Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- involves reacting D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl). The reaction typically occurs in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Scientific Research Applications
Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Medicine: Utilized in imaging techniques to visualize cellular processes in real-time.
Industry: Applied in the development of diagnostic tools and biosensors.
Mechanism of Action
The compound exerts its effects by acting as a fluorescent analog of glucose. It is taken up by cells through glucose transporters, allowing researchers to monitor glucose uptake and metabolism. The fluorescent properties of the compound enable visualization using techniques such as flow cytometry and fluorescence microscopy .
Comparison with Similar Compounds
Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is unique due to its specific fluorescent properties and its ability to mimic glucose uptake. Similar compounds include:
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): Another fluorescent glucose analog used in similar applications.
6-NBDG: A related compound with similar fluorescent properties but different structural characteristics.
These compounds are used in various research applications, but Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- stands out due to its specific utility in glucose uptake studies .
Properties
CAS No. |
75472-45-6 |
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Molecular Formula |
C8H8N4O6S |
Molecular Weight |
288.24 g/mol |
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H8N4O6S/c13-12(14)6-2-1-5(7-8(6)11-18-10-7)9-3-4-19(15,16)17/h1-2,9H,3-4H2,(H,15,16,17) |
InChI Key |
LDZZMEIZYVTART-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS(=O)(=O)O |
Origin of Product |
United States |
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